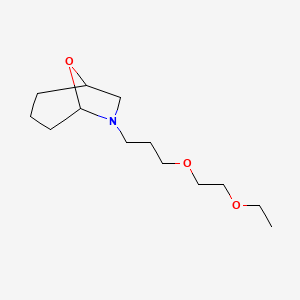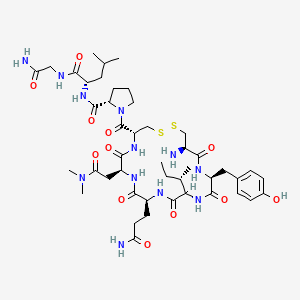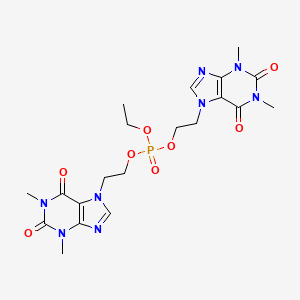
Phosphoric acid, bis(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl) ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, bis(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl) ethyl ester is a complex organic compound that belongs to the class of phosphate esters. These esters are particularly significant in biochemistry due to their role in various biological processes . This compound is characterized by its unique structure, which includes a phosphoric acid moiety esterified with two ethyl groups and a purine derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid esters typically involves the reaction of phosphoric acid with alcohols. In the case of phosphoric acid, bis(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl) ethyl ester, the reaction would involve the esterification of phosphoric acid with the corresponding alcohol derivatives under controlled conditions . The reaction is usually catalyzed by acids or bases to facilitate the esterification process.
Industrial Production Methods
Industrial production of such complex esters often involves multi-step synthesis processes. These processes include the preparation of intermediate compounds, followed by their esterification with phosphoric acid. The conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid esters can undergo various chemical reactions, including:
Oxidation: These esters can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert these esters into their corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation would yield phosphoric acid derivatives, while reduction would produce alcohols .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid esters have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.
Biology: Play a crucial role in cellular processes, including energy transfer and signal transduction.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphoric acid esters involves their interaction with specific molecular targets and pathways. These compounds can act as inhibitors or activators of enzymes, affecting various biochemical processes. The molecular targets include enzymes involved in phosphorylation and dephosphorylation reactions, which are critical for cellular signaling and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphate esters such as:
- Bis(2-ethylhexyl) phosphate
- Phosphoric acid, 2-hydroxyethyl methacrylate ester
- Phosphoric acid, ethyl ester
Uniqueness
Phosphoric acid, bis(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl) ethyl ester is unique due to its specific structure, which includes a purine derivative. This structure imparts distinct biochemical properties, making it valuable for specific applications in medicine and biology .
Eigenschaften
CAS-Nummer |
69387-80-0 |
|---|---|
Molekularformel |
C20H27N8O8P |
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
bis[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl] ethyl phosphate |
InChI |
InChI=1S/C20H27N8O8P/c1-6-34-37(33,35-9-7-27-11-21-15-13(27)17(29)25(4)19(31)23(15)2)36-10-8-28-12-22-16-14(28)18(30)26(5)20(32)24(16)3/h11-12H,6-10H2,1-5H3 |
InChI-Schlüssel |
CQDRRXOHVXUBJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)OCCN3C=NC4=C3C(=O)N(C(=O)N4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)

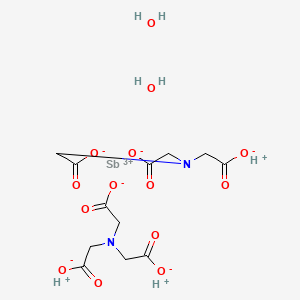
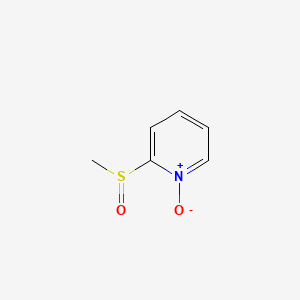

![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
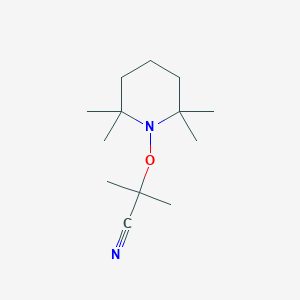

![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
